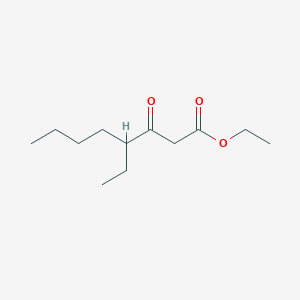

Ethyl 4-ethyl-3-oxooctanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-ethyl-3-oxooctanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-4-7-8-10(5-2)11(13)9-12(14)15-6-3/h10H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOKVQSIQYWEPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)CC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of β Keto Esters As Synthons in Organic Synthesis

β-Keto esters are of paramount importance in organic synthesis, serving as versatile building blocks, or synthons, for the construction of more complex molecules. nih.govchemicalbook.com Their utility stems from the presence of both electrophilic and nucleophilic reactive sites within the same molecule, allowing for a wide range of chemical transformations. nih.gov This dual reactivity makes them key intermediates in the synthesis of diverse and complex molecular architectures, including natural products and medicinally important compounds. nih.govchemicalbook.com

The general applicability of β-keto esters in forming new carbon-carbon bonds is a cornerstone of modern synthetic strategies. They are frequently employed in reactions such as the acetoacetic ester synthesis, which allows for the preparation of ketones with a variety of substituents. wikipedia.org Furthermore, the ester functionality can be readily modified, for example, through transesterification, to introduce different alkyl or aryl groups, thereby expanding the range of accessible derivatives from a common starting material. chemicalbook.com

Fundamental Structural Features and Reactivity Principles of β Keto Esters

The characteristic structure of a β-keto ester, as exemplified by Ethyl 4-ethyl-3-oxooctanoate, consists of a ketone and an ester functional group separated by a methylene (B1212753) group (-CH2-). This arrangement gives rise to several key reactivity principles:

Keto-Enol Tautomerism: β-Keto esters exist as an equilibrium mixture of the keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation with the ester carbonyl group. This tautomerism is a fundamental aspect of their chemistry, influencing their reactivity in various transformations. wikipedia.org

Acidity of α-Protons: The protons on the carbon atom situated between the two carbonyl groups (the α-protons) are significantly more acidic than those in simple ketones or esters. This increased acidity is due to the resonance stabilization of the resulting enolate anion, where the negative charge is delocalized over both carbonyl oxygen atoms. This property allows for the easy formation of a nucleophilic carbanion, which can then react with a variety of electrophiles. wikipedia.org

Multiple Reactive Centers: As mentioned, β-keto esters possess two primary electrophilic centers: the ketone carbonyl carbon and the ester carbonyl carbon. They also have a nucleophilic center at the α-carbon. This allows for a rich and varied reaction chemistry, including alkylation, acylation, condensation, and reduction reactions. vulcanchem.com

The following interactive table outlines the key structural features of this compound:

| Feature | Description |

| Molecular Formula | C₁₂H₂₂O₃ |

| Functional Groups | Ketone (C=O), Ester (-COO-) |

| α-Carbon | The carbon atom between the ketone and ester groups. |

| α-Protons | The acidic protons attached to the α-carbon. |

| Keto Tautomer | The primary structural form with a C=O at the 3-position. |

| Enol Tautomer | The isomeric form with a C=C double bond and a hydroxyl group. |

Overview of the Research Landscape for β Keto Ester Analogs and Their Chemical Transformations

Classical Condensation Reactions in β-Keto Ester Formation

Classical condensation reactions represent the foundational methods for constructing β-keto esters. These reactions typically involve the formation of a carbon-carbon bond through the reaction of an enolate with a carbonyl compound, followed by the elimination of a small molecule.

Claisen Condensation Approaches and Mechanistic Considerations

The Claisen condensation is a powerful and widely utilized carbon-carbon bond-forming reaction that yields β-keto esters or β-diketones. byjus.com This reaction occurs between two ester molecules or between an ester and another carbonyl compound in the presence of a strong base. byjus.com For the reaction to proceed, at least one of the reactants must possess an α-proton to facilitate the formation of a nucleophilic enolate ion. byjus.com

The mechanism of the Claisen condensation involves several key steps:

Enolate Formation: A strong base, typically an alkoxide like sodium ethoxide, removes an acidic α-proton from an ester molecule, generating a resonance-stabilized enolate ion. byjus.comchemistrysteps.com

Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second ester molecule. byjus.comlibretexts.org

Elimination: The resulting tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-keto ester. chemistrysteps.comlibretexts.org

A critical aspect of the Claisen condensation is that the final β-keto ester product is more acidic than the starting ester. Therefore, the alkoxide base deprotonates the newly formed β-keto ester, shifting the equilibrium and driving the reaction to completion. chemistrysteps.com An acidic workup is then required to protonate the enolate of the β-keto ester and isolate the final product. byjus.com

The choice of base is crucial to avoid side reactions. Using an alkoxide that matches the alcohol portion of the ester prevents transesterification. libretexts.org While the classic Claisen condensation involves the self-condensation of an ester, "crossed" Claisen condensations between two different esters are also possible, though they can lead to a mixture of products if both esters have α-hydrogens. libretexts.orgorganic-chemistry.org To achieve a good yield of a single product in a crossed Claisen condensation, one of the esters should not have any α-hydrogens. organic-chemistry.org

Dieckmann Condensation for Intramolecular Cyclization

The Dieckmann condensation is an intramolecular variation of the Claisen condensation, specifically designed for the synthesis of cyclic β-keto esters from diesters. wikipedia.orgnumberanalytics.com This reaction is particularly effective for forming five- and six-membered rings, which are sterically favorable. wikipedia.orgnrochemistry.com The reaction is named after the German chemist Walter Dieckmann, who first reported it in 1894. numberanalytics.compurechemistry.org

The mechanism of the Dieckmann condensation mirrors that of the intermolecular Claisen condensation: numberanalytics.comnrochemistry.com

Enolate Formation: A base deprotonates an α-carbon of the diester, creating an enolate. nrochemistry.com

Intramolecular Nucleophilic Attack: The enolate then attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic intermediate. numberanalytics.compurechemistry.org

Elimination: The intermediate collapses, expelling an alkoxide leaving group to yield the cyclic β-keto ester. numberanalytics.com

The stability of the resulting ring structure is a significant driving force for the reaction. For instance, 1,6-diesters will form five-membered cyclic β-keto esters, while 1,7-diesters yield six-membered rings. wikipedia.org The reaction is typically carried out using a strong base such as sodium ethoxide in an alcoholic solvent. organic-chemistry.org

Knoevenagel Condensation Strategies Utilizing Active Methylene (B1212753) Groups

The Knoevenagel condensation is a versatile method for carbon-carbon bond formation that involves the reaction of an active methylene compound with an aldehyde or ketone. sci-hub.sealfa-chemistry.com This reaction is often catalyzed by a weak base, such as an amine or its salt. sci-hub.se The products of the Knoevenagel condensation are typically α,β-unsaturated dicarbonyls or related compounds, which can be further transformed into β-keto esters. alfa-chemistry.com

The general mechanism proceeds as follows:

Enolate Formation: The base deprotonates the active methylene compound to form a carbanion (enolate). alfa-chemistry.com

Nucleophilic Addition: The carbanion attacks the carbonyl group of the aldehyde or ketone. sci-hub.sealfa-chemistry.com

Dehydration: The resulting aldol-type intermediate undergoes dehydration to form the α,β-unsaturated product. sci-hub.se

In the context of β-keto ester synthesis, a tandem Knoevenagel condensation followed by a reduction step can be employed. acs.org For example, the Knoevenagel condensation of a β-keto ester with an aldehyde can yield an alkylidene β-keto ester. sci-hub.se Subsequent reduction of the carbon-carbon double bond can then afford the desired saturated β-keto ester. The synthesis of a variety of β- and β,β-substituted keto esters has been successfully achieved using the Knoevenagel condensation. researchgate.netcdnsciencepub.com

Advanced Carbon-Carbon Bond Formation Methods

Beyond classical condensation reactions, more advanced techniques have been developed for the synthesis of β-keto esters, offering greater control and versatility. These methods often involve the use of organometallic reagents or exploit different reaction pathways to achieve the desired carbon-carbon bond formation.

Michael Addition Reactions in the Context of β-Keto Ester Synthesis

The Michael addition, a conjugate addition reaction, is a powerful tool for forming carbon-carbon bonds. openstax.orglibretexts.org In the synthesis of β-keto esters, this reaction typically involves the addition of a stabilized enolate, such as one derived from a β-keto ester, to an α,β-unsaturated carbonyl compound. openstax.org The reaction is catalyzed by a base, which generates the nucleophilic enolate. jove.com

The mechanism involves the following steps:

Enolate Formation: A base abstracts an acidic proton from the α-carbon of the β-keto ester, creating a stabilized enolate ion. jove.com

Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated carbonyl compound (the Michael acceptor). openstax.orgjove.com

Protonation: The resulting enolate intermediate is protonated to yield the final 1,5-dicarbonyl product. jove.com

The Michael reaction is particularly effective when a stable enolate from a 1,3-dicarbonyl compound, like a β-keto ester, is used as the Michael donor. openstax.orglibretexts.org This methodology has been expanded to include asymmetric Michael additions, which allow for the stereocontrolled synthesis of complex molecules. nih.gov Furthermore, palladium-catalyzed Michael additions of β-keto esters have been developed, showcasing the versatility of this reaction. nih.gov

Zinc Carbenoid-Mediated Chain Extension and β-Functionalization

A more recent and advanced method for the synthesis of modified β-keto esters involves the use of zinc carbenoids. This technique allows for the chain extension of β-keto esters to form γ-keto esters and enables functionalization at the β-position. organic-chemistry.org The reaction typically utilizes a zinc carbenoid, such as that generated from diethylzinc (B1219324) and diiodomethane (B129776) (the Simmons-Smith reagent). thieme-connect.com

The proposed mechanism for this transformation is as follows:

Enolate Formation: The β-keto ester is converted to its zinc enolate. thieme-connect.com

Cyclopropanation: The zinc carbenoid reacts with the enolate to form a donor-acceptor cyclopropane (B1198618) intermediate. thieme-connect.com

Fragmentation and Rearrangement: This cyclopropane intermediate then fragments and rearranges, inserting the carbenoid carbon adjacent to the ketone and forming an organometallic intermediate. thieme-connect.com

Protonation or Electrophilic Quench: This intermediate can be protonated to yield a chain-extended γ-keto ester or reacted with various electrophiles to introduce functionality at the α-position. thieme-connect.comacs.org

A significant advantage of this methodology is the ability to introduce substituents at the β-position by using substituted 1,1-diiodoalkanes. thieme-connect.com For instance, using 1,1-diiodoethane (B1619546) or α,α-diiodotoluene allows for the incorporation of methyl or aryl groups, respectively, at the β-position of the resulting γ-keto ester. organic-chemistry.org This provides a powerful route to β-functionalized keto esters, which can be challenging to synthesize using traditional methods. organic-chemistry.orgthieme-connect.com This one-pot preparation of α,β-unsaturated-γ-keto esters and amides has been shown to be an efficient process. organic-chemistry.orgnih.gov

Palladium-Catalyzed Reactions of Allylic β-Keto Esters

Palladium-catalyzed reactions have emerged as a significant tool in the functionalization of β-keto esters, particularly through the use of their allylic derivatives. These reactions often proceed via the formation of a π-allylpalladium enolate intermediate, which can then undergo a variety of transformations. nih.govjst.go.jp The process is initiated by the oxidative addition of a zero-valent palladium complex to the allylic β-keto ester, followed by a facile decarboxylation to generate the key palladium enolate. nih.gov

This versatile intermediate can participate in several synthetically useful reactions, including:

Reductive Elimination: This pathway leads to the formation of α-allyl ketones. nih.gov

β-Hydride Elimination: This results in the synthesis of α,β-unsaturated ketones. nih.govcolab.ws

Hydrogenolysis: In the presence of a hydrogen source like formic acid and triethylamine, the allyl group can be cleaved to yield the corresponding ketone. nih.gov This method is particularly advantageous for labile compounds as it proceeds under neutral conditions at room temperature. nih.gov

Aldol (B89426) and Michael Additions: The palladium enolate can act as a nucleophile in intramolecular aldol condensations and Michael additions, which also occur under neutral conditions. nih.gov

A notable application of this chemistry is in stereoablative enantioconvergent catalysis. nih.gov In these reactions, both diastereomers of a starting β-ketoester can be converted into a single prochiral intermediate. nih.gov This intermediate then reacts under the influence of a chiral catalyst to preferentially form one enantiomer of the product. nih.gov Studies using diastereomeric β-ketoesters derived from 4-tert-butylcyclohexanone (B146137) have shown that both starting materials afford similar product yields, diastereomeric ratios, and enantioselectivities when treated with a palladium catalyst and a chiral ligand like (S)-t-Bu-PHOX. nih.gov This supports the hypothesis that the stereochemistry at the α-position of the starting β-ketoester does not dictate the stereochemical outcome of the reaction. nih.gov

Table 1: Types of Palladium-Catalyzed Reactions of Allyl β-Keto Carboxylates

| Reaction Type | Product |

| Reductive Elimination | α-Allyl Ketones |

| β-Hydrogen Elimination | α,β-Unsaturated Ketones |

| Formation from Enol Carbonates | α-Methylene Ketones |

| Hydrogenolysis | Ketones |

| Intramolecular Aldol Condensation | Aldol Products |

| Intramolecular Michael Addition | Michael Adducts |

Data sourced from multiple studies on palladium-catalyzed reactions of allylic β-keto esters. nih.govjst.go.jp

Chemo- and Stereoselective Synthetic Routes

Asymmetric Synthesis via Biocatalysis (Enzyme-catalyzed Reductions)

Biocatalysis, particularly the use of enzymes for asymmetric reductions, has become a powerful method for the synthesis of chiral alcohols from prochiral ketones and β-keto esters. These chiral building blocks are valuable in the production of biologically active compounds. nih.govresearchgate.net Enzymes such as dehydrogenases/reductases from various microorganisms are employed to produce optically pure enantiomers. nih.gov

One such enzyme, (S)-1-phenylethanol dehydrogenase (PEDH) from the denitrifying bacterium Aromatoleum aromaticum, has demonstrated high enantioselectivity in the reduction of a wide range of ketones and β-keto esters. nih.gov These reactions are often carried out using whole E. coli cells that heterologously produce the enzyme, with isopropanol (B130326) serving as both a solvent and a cosubstrate for cofactor regeneration. nih.gov The high enantioselectivity observed is attributed to specific interactions within the enzyme's active site. nih.gov

Ketoreductases (KREDs) are another class of enzymes widely used for the asymmetric reduction of β-keto esters. They can be employed in dynamic kinetic resolution (DKR) processes to produce α-alkyl-β-hydroxy esters with high stereoselectivity. nih.govfrontiersin.org In DKR, a racemic starting material is converted to a single enantiomer of the product. For instance, the DKR of α-amido-β-keto esters using different KREDs can yield either cis or trans products with high diastereomeric and enantiomeric excess. nih.govfrontiersin.org

Furthermore, the use of ω-transaminases offers a route to chiral β-amino acids from β-keto esters. researchgate.netnih.gov A key challenge in this process is the instability of the intermediate β-keto acids, which are prone to decarboxylation. researchgate.netnih.gov A strategy to overcome this involves the initial conversion of a stable β-ketoester to the β-keto acid using a lipase, followed by in situ amination with an ω-transaminase. nih.gov

Table 2: Examples of Enzyme-Catalyzed Reductions of β-Keto Esters

| Enzyme/Organism | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| (S)-1-phenylethanol dehydrogenase (PEDH) | Various β-keto esters | (S)-alcohols | Excellent | nih.gov |

| Baker's Yeast (Saccharomyces cerevisiae) | Ethyl benzoylacetate | (S)-(-)-3-hydroxy-3-phenylpropionate | Optically pure | researchgate.net |

| Baker's Yeast (Saccharomyces cerevisiae) | Ethyl 2-oxocyclohexanecarboxylate | (1R,2S)-(+)-2-hydroxycyclohexanecarboxylate | Optically pure | researchgate.net |

| Ketoreductase (KRED-02) | α-amido-β-keto ester | cis-(2S,3R)-amino alcohol | >99% | nih.govfrontiersin.org |

| Ketoreductase (KRED-10) | α-amido-β-keto ester | trans-(2R,3R)-amino alcohol | >99% | nih.govfrontiersin.org |

Chemoselectivity Studies in Reactions with Nucleophiles (e.g., Anilines)

The reactions of β-keto esters with nucleophiles, such as anilines, can exhibit chemoselectivity, leading to different products depending on the reaction conditions and the nature of the substrates. acs.orgresearchgate.net The presence of both ketone and ester carbonyl groups, as well as an acidic α-proton, allows for multiple reaction pathways.

In the absence of additives, the reaction of a β-ketothioester with an amine may preferentially lead to acylation of the amine rather than condensation. acs.org However, this chemoselectivity can be inverted. By including an acid like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and a hydrogen carbonate buffer, the condensation reaction to form β-enamino thioesters can be favored. acs.org This approach has been shown to be compatible with various functional groups, including acetals, S-trityl groups, primary alcohols, and phenols. acs.org

Studies on the amination of β-keto amides have revealed that the chemoselectivity is influenced by steric factors. researchgate.net Amination at the ketone moiety tends to dominate at lower temperatures with less hindered substrates, yielding β-aminobutenamides. researchgate.net Conversely, amination at the amide moiety can occur at higher temperatures, particularly with sterically hindered substrates, leading to N-substituted acetoacetamides. researchgate.net This is attributed to the relative thermodynamic stabilities of the products. researchgate.net

A concept termed the "pseudo-intramolecular process" has been developed to enhance the efficiency and selectivity of reactions between β-keto esters and amines. jst.go.jp In this approach, the substrates are brought into close proximity by forming a salt, which facilitates an efficient intermolecular reaction that mimics an intramolecular process. jst.go.jp This has been applied to the transacylation of α-aryl-β-keto esters with amines, demonstrating high efficiency, regioselectivity, and chemoselectivity under mild conditions without the need for special reagents. jst.go.jp

Strategies for Fluorination in β-Keto Esters

The introduction of fluorine atoms into organic molecules can significantly alter their properties, making fluorinated β-keto esters valuable synthetic targets. Several strategies have been developed for the fluorination of β-keto esters, primarily involving electrophilic fluorinating agents. nih.govmdpi.com

Common electrophilic fluorinating reagents include N-fluorobenzensulfonimide (NFSI) and Selectfluor®. nih.gov The enantioselective fluorination of β-keto esters can be achieved using chiral metal catalysts or organocatalysts.

Metal-Catalyzed Fluorination: Chiral metal complexes can act as Lewis acids to activate the β-keto ester towards fluorination. For example, a Ti/TADDOL complex has been used for the catalytic α-fluorination of α-substituted acyclic β-keto esters with Selectfluor®, yielding fluorinated products with moderate to high enantiomeric excess. nih.gov Other metal complexes, such as those involving copper, cobalt, and scandium, have also been employed for the enantioselective fluorination of β-keto esters and related compounds. beilstein-journals.org For instance, a Cu(II) complex with a tartrate-derived bisoxazoline ligand has been shown to effectively catalyze the fluorination of both cyclic and acyclic β-keto esters. beilstein-journals.org

Organocatalytic Fluorination: Phase-transfer catalysis (PTC) and other organocatalytic methods have been successfully applied to the enantioselective fluorination of β-keto esters. nih.gov For example, β,β-diaryl serines have been used as bifunctional organocatalysts for the fluorination of α-substituted β-diketones with Selectfluor®, achieving high yields and enantioselectivities. mdpi.com

The deoxofluorination of the carbonyl group in β-keto esters using reagents like sulfur tetrafluoride (SF₄) is another strategy to produce difluorinated compounds. thieme.dethieme-connect.com While SF₄ is a hazardous reagent, it can be more effective than alternatives like DAST for large-scale synthesis. thieme.dethieme-connect.com The reaction of β-keto esters with SF₄ can be accompanied by side reactions such as dehydrofluorination, which can be minimized by controlling the reaction temperature. thieme-connect.com

Table 3: Catalytic Systems for the Enantioselective Fluorination of β-Keto Esters

| Catalyst System | Fluorinating Agent | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Ti/TADDOL | Selectfluor® | α-Substituted acyclic β-keto esters | 62-90% | nih.gov |

| Cu(II)/Bisoxazoline | Not specified | Aliphatic cyclic and acyclic β-keto esters | Up to 98% yield | beilstein-journals.org |

| Co(acac)₂/(R,R)-Salen | Not specified | Cyclic and acyclic β-keto esters | Good | beilstein-journals.org |

| β,β-Diaryl serine | Selectfluor® | α-Substituted β-diketones | Up to 94% | mdpi.com |

Transesterification Processes for β-Keto Ester Modification

Transesterification is a fundamental and widely used method for modifying esters, and it holds particular significance for β-keto esters. rsc.orgucc.iersc.org This process allows for the conversion of readily available β-keto esters, such as methyl or ethyl esters, into a diverse range of other esters, which are key intermediates in the synthesis of complex molecules like paclitaxel (B517696) and various agrochemicals. rsc.orgucc.ie

The transesterification of β-keto esters can be achieved under various catalytic conditions, including the use of acids, bases, enzymes, and metal-based catalysts. ucc.ie A key feature of β-keto ester transesterification is that it can often be performed selectively in the presence of other ester functional groups. rsc.org This selectivity is generally attributed to the involvement of an enol or acylketene intermediate. rsc.org

A broad range of alcohols, including primary, secondary, tertiary, cyclic, allylic, and benzylic alcohols, can participate in the transesterification of β-keto esters. rsc.orgucc.ie The reaction can also be extended to other nucleophiles like thiols and amines, leading to transthioesterification and transamidation, respectively. rsc.orgucc.ie

Lipases, particularly from Candida antarctica (CALB), have proven to be highly effective catalysts for the transesterification of β-keto esters. google.com These enzymatic reactions can be conducted under mild, solvent-free conditions and often exhibit high chemoselectivity, for example, by acylating aliphatic alcohols in the presence of phenols. google.com Furthermore, lipase-catalyzed transesterification can be used for the kinetic resolution of racemic alcohols, providing a direct route to chiral β-keto esters. google.com

Solid acid catalysts, such as sulfated zirconia, have also been developed for the transesterification of β-keto esters. google.com These catalysts offer advantages in terms of reusability and ease of separation from the reaction mixture. rsc.org

Table 4: Catalysts for the Transesterification of β-Keto Esters

| Catalyst Type | Example Catalyst | Key Features | Reference |

| Amine | 4-DMAP | Effective for primary and secondary alcohols; incompatible with non-enolisable β-keto esters and tertiary alcohols. | rsc.org |

| Lipase | Candida antarctica Lipase B (CALB) | Mild, solvent-free conditions; high chemoselectivity; enables kinetic resolution of alcohols. | google.com |

| Solid Acid | Sulfated Zirconia | Heterogeneous, reusable catalyst; selective for β-keto esters over other ester types. | rsc.orggoogle.com |

| Zinc/Iodine | Zn/I₂ | Catalyzes transesterification with various alcohols, thiols, and amines. | rsc.org |

Emerging Synthetic Protocols and Sustainable Approaches (e.g., Continuous Flow Synthesis)

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methodologies for β-keto esters. Continuous flow synthesis has emerged as a prominent technology in this regard, offering several advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and higher productivity. researchgate.netdoaj.org

A continuous-flow process for the synthesis of β-keto esters via the BF₃·OEt₂-catalyzed formal C-H insertion of ethyl diazoacetate into aldehydes has been developed. acs.org The resulting β-keto esters can then be directly used in subsequent reactions within the same flow system, for example, to produce substituted pyrimidines. acs.org Similarly, the Roskamp reaction, which involves the reaction of aldehydes with diazoesters, has been adapted to a continuous-flow setup using a heterogeneous Sn-MCM-41 catalyst to produce β-keto esters in good to excellent yields. researchgate.net The catalyst demonstrated good stability over extended operation times, and the β-keto ester products were successfully transformed into other valuable compounds in a sequential flow process. researchgate.net

Electrochemical methods also represent a green and sustainable approach to the synthesis and functionalization of β-keto esters. rsc.orgrsc.org An environmentally benign electrochemical method for the synthesis of β-keto spirolactones has been reported, which uses simple electrons as the oxidant in green solvents like acetone (B3395972) and water, avoiding the need for stoichiometric metal oxidants. rsc.orgrsc.org This methodology is scalable through a continuous flow electrochemical approach, which further improves the reaction's productivity. rsc.orgrsc.org

The integration of biocatalysis with continuous flow technology offers a powerful platform for the sustainable production of chiral compounds derived from β-keto esters. chemrxiv.org Self-sufficient heterogeneous biocatalysts have been developed for the enantiodivergent reduction of β-keto esters to enantiomerically pure β-hydroxy esters. chemrxiv.org These biocatalysts, which consist of immobilized enzymes and cofactors, can be used in packed bed reactors for continuous production over extended periods, demonstrating high operational stability and space-time yields. chemrxiv.org

Enolate Chemistry and Nucleophilic Reactivity

The presence of two carbonyl groups significantly increases the acidity of the protons on the carbon atom situated between them (the α-carbon). This facilitates the formation of a stabilized enolate ion, which is a potent nucleophile.

The α-hydrogen in β-keto esters is significantly more acidic (typical pKa ≈ 11) than in simple ketones or esters. masterorganicchemistry.com This increased acidity allows for nearly complete deprotonation using a moderately strong base, such as an alkoxide. For this compound, treatment with a base like sodium ethoxide (NaOEt) in ethanol (B145695) readily generates the corresponding enolate. purechemistry.orgallen.in

The stability of the resulting enolate is due to the delocalization of the negative charge over the α-carbon and the oxygen atoms of both the keto and ester carbonyl groups. fiveable.mefiveable.me This is represented by three major resonance structures, with the negative charge distributed across the O-C-C-C-O system. This delocalization makes the enolate a soft and highly stabilized nucleophile. fiveable.me

The resonance-stabilized enolate of this compound is a strong nucleophile that can participate in a variety of carbon-carbon bond-forming reactions. fiveable.mefiveable.me The primary pathway of attack is typically through the α-carbon, leading to C-alkylation or acylation.

In a typical nucleophilic substitution reaction, the enolate can attack an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in an Sₙ2 fashion. This results in the formation of a new C-C bond at the α-position, yielding an α-substituted β-keto ester. This type of alkylation is a fundamental transformation for building more complex molecular skeletons. libretexts.org

Electrophilic Carbonyl Reactivity of the Keto and Ester Moieties

This compound possesses two electrophilic centers: the carbonyl carbon of the ketone and the carbonyl carbon of the ester. These sites are susceptible to attack by nucleophiles. Generally, the ketone carbonyl is more electrophilic and thus more reactive towards nucleophiles than the ester carbonyl. acs.orgchemistrysteps.com This difference in reactivity allows for chemoselective transformations.

Nucleophilic attack on the ketone carbonyl can lead to a variety of addition products. For instance, reaction with organometallic reagents like Grignard reagents or organolithium compounds would result in the formation of a tertiary alcohol after acidic workup.

The ester moiety is less reactive but can undergo characteristic reactions such as hydrolysis under acidic or basic conditions to yield the corresponding β-keto acid (4-ethyl-3-oxooctanoic acid), which is often unstable and prone to decarboxylation. It can also undergo transesterification when heated in the presence of an alcohol and a catalyst. thieme-connect.comresearchgate.net

Key Reaction Types and Their Mechanisms

The dual functionality of this compound allows it to participate in a range of classic organic reactions, including condensations and reductions.

Aldol-Type Condensation: The enolate of this compound can act as the nucleophilic partner in an Aldol-type reaction. masterorganicchemistry.com In a crossed-Aldol condensation, the enolate attacks an aldehyde (which lacks α-hydrogens, like benzaldehyde, to prevent self-condensation) or a ketone. wikipedia.org The mechanism involves the initial formation of the β-keto ester enolate, which then performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone partner. This forms a tetrahedral alkoxide intermediate, which upon protonation yields a β-hydroxy-β'-keto ester adduct. cdnsciencepub.comnih.gov

Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound, such as this compound, with an aldehyde or ketone. purechemistry.org It is typically catalyzed by a weak base, such as a secondary amine like piperidine (B6355638). alfa-chemistry.comjove.com The mechanism proceeds through the following steps:

Enolate Formation: The amine catalyst deprotonates the acidic α-carbon of the β-keto ester to form the nucleophilic enolate. purechemistry.orgalfa-chemistry.com

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde or ketone partner. purechemistry.orgalfa-chemistry.com

Proton Transfer and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the final product, an α,β-unsaturated compound. alfa-chemistry.com The formation of the conjugated system is a strong thermodynamic driving force for the dehydration step. In some cases, the reaction can be promoted by a single enzyme that catalyzes both the condensation and a subsequent reduction in a tandem process. acs.org

The carbonyl groups of this compound can be reduced to alcohols using various reducing agents. The choice of reagent determines the selectivity and outcome of the reaction.

Chemoselective Reduction to β-Hydroxy Esters: The ketone carbonyl can be selectively reduced in the presence of the less reactive ester group. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation, typically in an alcohol solvent like methanol (B129727) or ethanol. thieme-connect.commasterorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the ketone carbonyl, forming an alkoxide intermediate which is then protonated by the solvent to yield the β-hydroxy ester, ethyl 4-ethyl-3-hydroxyoctanoate. lumenlearning.com This method is advantageous due to its mild conditions and operational simplicity. thieme-connect.com

Asymmetric Reduction: Chiral β-hydroxy esters are valuable building blocks in the synthesis of pharmaceuticals and natural products. scielo.br These can be obtained through the asymmetric reduction of β-keto esters. Biocatalytic methods, particularly using whole cells of baker's yeast (Saccharomyces cerevisiae), are widely employed. researchgate.netacgpubs.orgjst.go.jp These biocatalysts contain oxidoreductase enzymes that can reduce the ketone with high enantioselectivity, producing either the (R)- or (S)-β-hydroxy ester, depending on the specific enzymes present and the reaction conditions. scielo.brresearchgate.netnih.gov Other methods include catalytic transfer hydrogenation using chiral metal complexes. organic-chemistry.org

Reduction to 1,3-Diols: To reduce both the ketone and the ester functional groups, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is a potent hydride source capable of reducing both carbonyls. chemistrysteps.comharvard.edu The reaction, typically carried out in an anhydrous ether solvent like THF, will first reduce the ketone and then the ester, ultimately yielding the 1,3-diol, 4-ethyloctane-1,3-diol, after an aqueous workup. lumenlearning.commasterorganicchemistry.com

The following table summarizes the outcomes of different reduction pathways for a generic β-keto ester like this compound.

| Reagent | Solvent(s) | Target Functional Group(s) | Product | Selectivity |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Ketone | β-Hydroxy Ester | High chemoselectivity for ketone thieme-connect.commasterorganicchemistry.com |

| Baker's Yeast (S. cerevisiae) | Water, Buffer | Ketone | Chiral β-Hydroxy Ester | High enantioselectivity researchgate.netacgpubs.orgresearchgate.net |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Ketone and Ester | 1,3-Diol | Reduces both carbonyls chemistrysteps.comharvard.edu |

Hydrolytic and Decarboxylative Transformation Mechanisms

The transformation of this compound via hydrolysis and subsequent decarboxylation is a fundamental process characteristic of β-keto esters. This two-step sequence ultimately converts the β-keto ester into a ketone.

Hydrolysis: The initial step is the hydrolysis of the ethyl ester moiety to a carboxylic acid, yielding the corresponding β-keto acid, 4-ethyl-3-oxooctanoic acid. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., aqueous HCl), the carbonyl oxygen of the ester is protonated, activating the carbonyl carbon toward nucleophilic attack by water. A subsequent proton transfer and elimination of ethanol yields the β-keto acid.

Base-Promoted Hydrolysis (Saponification): Using a base like sodium hydroxide (B78521) (NaOH), the hydroxide ion directly attacks the ester carbonyl carbon. This is followed by the elimination of the ethoxide leaving group. An irreversible acid-base reaction between the resulting carboxylic acid and the ethoxide drives the reaction to completion. A final acidification step is required to protonate the carboxylate and furnish the neutral β-keto acid.

Intramolecular Cyclization Reaction Mechanisms

Intramolecular cyclization reactions are pivotal in organic synthesis for constructing ring systems. For a molecule like this compound, which is itself acyclic, intramolecular cyclization would require the presence of a second reactive group within the molecule to form a ring. A primary example of such a reaction for this class of compounds is the Dieckmann condensation.

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. libretexts.orgopenstax.orglibretexts.org While this compound is a mono-ester and cannot undergo this reaction directly, a closely related diester, such as one derived from adipic or pimelic acid, would cyclize under basic conditions (e.g., sodium ethoxide). The mechanism involves:

Formation of an enolate at an α-carbon by a strong base.

Nucleophilic attack of the enolate onto the carbonyl carbon of the second ester group at the other end of the molecule.

Elimination of an alkoxide leaving group to form a cyclic β-keto ester. libretexts.org

This reaction is highly efficient for forming five- and six-membered rings due to their inherent thermodynamic stability. openstax.orglibretexts.org The resulting cyclic β-keto ester can then be subjected to further reactions, such as alkylation and decarboxylation. libretexts.org

Another potential pathway for cyclization involves radical reactions. Photoredox-catalyzed methods have been developed for the cyclization of alkene-substituted β-ketoesters, proceeding through radical intermediates to form functionalized cyclopentanones under mild conditions. acs.org For this compound to undergo such a reaction, it would first need to be modified to incorporate an unactivated alkene in a suitable position.

Stereochemical Control and Diastereoselectivity in Transformations

This compound possesses a stereocenter at the C4 position. Chemical transformations, particularly at the C3 ketone, can generate a new stereocenter, leading to the formation of diastereomeric products. Controlling the stereochemical outcome of these reactions is a significant challenge and a key focus in modern synthesis.

The reduction of the C3 ketone is a prominent example. This reaction yields diastereomeric β-hydroxy esters, (3R,4S/R)- and (3S,4S/R)-ethyl 4-ethyl-3-hydroxyoctanoate. Achieving high diastereoselectivity—the preferential formation of one diastereomer over the other—requires the use of stereoselective reagents or catalysts.

Biocatalysis: Enzymes, particularly reductases found in baker's yeast (Saccharomyces cerevisiae) or isolated from other microorganisms, are highly effective for the stereoselective reduction of β-keto esters. nih.govacs.orgresearchgate.net These enzymes possess chiral active sites that preferentially bind the substrate in a specific orientation, leading to hydride delivery to one face of the carbonyl group. By selecting an appropriate enzyme or genetically engineering a microbial strain, it is possible to produce either the (3R)- or (3S)-hydroxy ester with very high enantiomeric and diastereomeric excess. nih.govacs.org

Chiral Catalysis: Asymmetric hydrogenation or transfer hydrogenation using chiral metal-ligand complexes (e.g., Ru-BINAP) can also achieve high levels of stereocontrol. More recently, organocatalytic methods, such as those employing chiral Cinchona alkaloids for α-halogenation, demonstrate the ability to install new stereocenters with high enantioselectivity on related β-keto ester systems. nih.gov

The table below illustrates the concept of diastereoselectivity in the reduction of a chiral β-keto ester.

| Catalyst System | Diastereomeric Ratio (syn:anti) | Product Purity (e.e. %) |

| Uncatalyzed (e.g., NaBH₄) | ~ 1:1 | 0% (racemic) |

| Hypothetical 'syn'-selective enzyme | > 95:5 | > 99% |

| Hypothetical 'anti'-selective enzyme | < 5:95 | > 99% |

| Chiral Ruthenium Catalyst | > 90:10 | > 95% |

This table is illustrative, showing typical outcomes for stereoselective reductions of β-keto esters.

Influence of Substituents and Reaction Conditions on Reaction Selectivity

The selectivity of reactions involving this compound is highly dependent on both its intrinsic structural features (substituents) and the external reaction conditions applied.

Influence of Substituents: The alkyl groups in this compound—specifically the ethyl group at C4 and the propyl group that is also part of the C4 substituent—exert significant influence through steric and electronic effects.

Steric Hindrance: The bulky alkyl substituents at the C4 position sterically encumber the C3 ketone. This can direct the approach of nucleophiles to the less hindered face of the carbonyl, potentially influencing diastereoselectivity. Compared to a smaller substrate like ethyl acetoacetate, reactions at the C2 (methylene) position may also be affected by the steric bulk at the adjacent C4.

Electronic Effects: Alkyl groups are weakly electron-donating. This slightly increases the electron density at the carbonyls compared to analogs with electron-withdrawing groups (like halogens), potentially decreasing their electrophilicity and reaction rate with nucleophiles. acs.org

The table below compares how different substituents at the C4 position of a β-keto ester are expected to influence reactivity.

| Substituent at C4 | Electronic Effect | Steric Effect | Expected Reactivity at C3-Ketone |

| -H (e.g., Ethyl 3-oxobutanoate) | Neutral | Minimal | High |

| -CH₂CH₃ (from the target molecule) | Weakly Donating | Moderate | Moderate |

| -CF₃ (e.g., Ethyl 4,4,4-trifluoro-3-oxobutanoate) | Strongly Withdrawing | Moderate | Very High (activated ketone) |

Influence of Reaction Conditions: The choice of solvent, temperature, and reagents can dramatically alter the course of a reaction.

Base and Solvent: In reactions involving enolate formation (e.g., alkylation), the choice of base and solvent is critical. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent like THF will irreversibly and quantitatively form the kinetic enolate (at the less substituted C2 position). In contrast, a weaker base like sodium ethoxide (NaOEt) in a protic solvent like ethanol establishes an equilibrium, favoring the more thermodynamically stable enolate.

Temperature: Lower temperatures often enhance selectivity. For many stereoselective reactions, reducing the temperature minimizes the available thermal energy, which magnifies the small energy differences between the transition states leading to different stereoisomers, thereby improving the stereochemical purity of the product. nih.gov

Catalyst: As discussed previously, the presence of a catalyst, whether it be an enzyme, a metal complex, or an organocatalyst, is often the deciding factor in achieving high selectivity (chemo-, regio-, and stereo-).

Spectroscopic and Advanced Analytical Characterization Techniques for Ethyl 4 Ethyl 3 Oxooctanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For Ethyl 4-ethyl-3-oxooctanoate, which exists predominantly in its keto form, ¹H, ¹³C, and two-dimensional NMR experiments collectively enable a full structural assignment. nih.gov

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments, their relative numbers (integration), and their proximity to other protons (spin-spin splitting). The predicted ¹H NMR spectrum of this compound would display several characteristic signals corresponding to the various alkyl groups and the active methylene (B1212753) protons.

The protons of the ethyl ester group are expected to show a quartet at approximately 4.1-4.2 ppm (for the -OCH₂- group) and a triplet around 1.2-1.3 ppm (for the -CH₃ group). yale.eduyoutube.comstudy.com The methylene protons at the C2 position, situated between two carbonyl groups, are deshielded and would likely appear as a singlet around 3.4-3.5 ppm. The methine proton at C4, being adjacent to a carbonyl group and an alkyl chain, is predicted to resonate as a multiplet. The remaining protons of the butyl and ethyl side chains would appear in the upfield region (typically 0.8-1.7 ppm), with multiplicities determined by their neighboring protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -C(=O)OCH₂CH₃ | ~4.15 | Quartet (q) | 2H |

| -C(=O)OCH₂CH₃ | ~1.25 | Triplet (t) | 3H |

| -C(=O)CH₂C(=O)- | ~3.45 | Singlet (s) | 2H |

| -CH(CH₂CH₃)- | ~2.5-2.7 | Multiplet (m) | 1H |

| -CH(CH₂CH₃)- | ~1.5-1.7 | Multiplet (m) | 2H |

| -CH(CH₂CH₃)- | ~0.90 | Triplet (t) | 3H |

| -CH₂CH₂CH₂CH₃ (chain) | ~1.2-1.6 | Multiplet (m) | 4H |

| -CH₂CH₂CH₂CH₃ (terminal) | ~0.88 | Triplet (t) | 3H |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and identification of their chemical environments.

For this compound, the most downfield signals would be from the two carbonyl carbons. Ketone carbonyls typically appear in the 190-220 ppm range, while ester carbonyls are found slightly upfield, around 165-175 ppm. libretexts.orgyoutube.comorganicchemistrydata.org The carbon of the ester's ethoxy group (-OCH₂-) is expected around 61 ppm. yale.edudocbrown.info The active methylene carbon (C2) and the methine carbon (C4) would have characteristic shifts due to their proximity to the electron-withdrawing carbonyl groups. The remaining alkyl carbons would appear in the more shielded, upfield region of the spectrum (10-40 ppm).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 (Ketone C=O) | ~202-205 |

| C1 (Ester C=O) | ~167-170 |

| -OCH₂CH₃ | ~61-62 |

| C4 (-CH-) | ~55-58 |

| C2 (-CH₂-) | ~49-51 |

| Alkyl Chain Carbons (C5, C6, C7, -CH(CH₂CH₃)) | ~20-35 |

| Methyl Carbons (C8, -OCH₂CH₃, -CH(CH₂CH₃)) | ~10-15 |

Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations within the ethyl ester group (-OCH₂- with -CH₃), within the ethyl group at C4, and along the butyl chain (C4-H through to C8-H₃). sdsu.eduyoutube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It allows for the definitive assignment of each protonated carbon in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. sdsu.eduresearchgate.net Key correlations would include the C2 methylene protons to the C1 ester carbonyl and the C3 ketone carbonyl. Likewise, the C4 methine proton would show correlations to C3 and C5, confirming the position of the ethyl substituent and its relation to the ketone and the butyl chain.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. The molecular formula for this compound is C₁₂H₂₂O₃, giving it a molecular weight of 214.30 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 214. The fragmentation of β-keto esters is often characterized by specific cleavage patterns:

Alpha-cleavage : Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway. This could lead to the loss of the ethoxy group ([M-45]⁺), the ethyl group from the ester ([M-29]⁺), or cleavage at the butyl chain.

McLafferty Rearrangement : This is a characteristic rearrangement for carbonyl compounds possessing a γ-hydrogen. A six-membered transition state can lead to the elimination of a neutral alkene molecule. For instance, rearrangement involving the butyl chain could lead to the elimination of propene (C₃H₆), resulting in a significant fragment ion.

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 214 | [C₁₂H₂₂O₃]⁺ | Molecular Ion (M⁺) |

| 185 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 169 | [M - OC₂H₅]⁺ | Loss of ethoxy radical docbrown.info |

| 157 | [M - C₄H₉]⁺ | α-cleavage, loss of butyl radical |

| 142 | [C₇H₁₀O₃]⁺ | McLafferty rearrangement (loss of C₅H₁₀) |

| 85 | [C₅H₉O]⁺ | Cleavage between C3-C4, forming [CH₃(CH₂)₃CO]⁺ |

| 57 | [C₄H₉]⁺ | Butyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by strong absorptions from the two carbonyl groups. rsc.org The C=O stretch of the saturated ester is typically observed around 1735-1750 cm⁻¹, while the ketone C=O stretch appears at a slightly lower wavenumber, around 1715-1725 cm⁻¹. orgchemboulder.comdocbrown.infokcvs.ca Strong bands corresponding to the C-O single bond stretches of the ester group would also be present in the 1000-1300 cm⁻¹ region. orgchemboulder.comdocbrown.info The spectrum would also feature C-H stretching vibrations for the sp³ hybridized carbons just below 3000 cm⁻¹ and C-H bending vibrations in the fingerprint region (~1350-1470 cm⁻¹).

Raman spectroscopy provides complementary information. researchgate.net While the polar C=O bonds give strong IR signals, the less polar C-C backbone and C-H bonds often produce more intense signals in the Raman spectrum. The C=O stretching vibrations would also be observable, typically in the same region as in the IR spectrum. researchgate.netmdpi.com

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H stretch | Alkyl (CH₂, CH₃) | 2850-2980 | Medium-Strong |

| C=O stretch | Ester | ~1740 | Strong |

| C=O stretch | Ketone | ~1720 | Strong |

| C-H bend | Alkyl (CH₂, CH₃) | 1365-1470 | Variable |

| C-O stretch | Ester | 1000-1300 | Strong |

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Elucidation

X-ray Diffraction is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be obtained. nih.gov For a molecule like this compound, which is a liquid or low-melting solid at room temperature, obtaining a single crystal would require low-temperature crystallization techniques.

If a crystal structure were determined, it would provide a wealth of information, including:

Molecular Conformation : The precise dihedral angles along the carbon backbone and around the rotatable bonds, revealing the molecule's preferred shape in the crystal lattice.

Bond Lengths and Angles : Highly accurate measurements of all bond lengths and angles, which can offer insights into electronic effects like hyperconjugation.

Intermolecular Interactions : The analysis of the crystal packing would reveal any significant intermolecular forces, such as dipole-dipole interactions or van der Waals forces, that dictate how the molecules arrange themselves in the solid state.

While XRD provides an exact picture of the solid-state structure, it is important to remember that flexible molecules like this can adopt different conformations in solution. acs.org

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the analysis of this compound, providing robust methods for assessing its purity, identifying impurities, and for preparative separation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods employed for these purposes. Each technique offers distinct advantages for the characterization of this β-keto ester.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of synthesized compounds like this compound. It is particularly useful for separating the target compound from non-volatile impurities, starting materials, and byproducts.

A significant challenge in the HPLC analysis of β-keto esters is the phenomenon of keto-enol tautomerism, where the compound exists as an equilibrium mixture of its keto and enol forms. chromforum.orgchromforum.org This can lead to poor chromatographic peak shapes, such as broad or split peaks, which complicates accurate quantification and purity determination. chromforum.org To mitigate these effects, method development often focuses on conditions that either favor one tautomeric form or accelerate the interconversion between the two forms, so they elute as a single, sharp peak. chromforum.orgchromforum.org Strategies include adjusting the mobile phase pH, increasing the column temperature, or utilizing specialized stationary phases like mixed-mode columns. chromforum.org

For routine purity analysis, reverse-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com The inclusion of an acid, such as phosphoric acid or formic acid, in the mobile phase can help to suppress the ionization of any acidic or basic functional groups and improve peak shape. sielc.com

Below are typical, representative conditions for the analysis of a β-keto ester like this compound using reverse-phase HPLC.

Table 1: Representative HPLC Method for Purity Assessment

| Parameter | Condition |

|---|---|

| Instrumentation | High-Performance Liquid Chromatograph |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 210 nm and 254 nm |

| Injection Volume | 10 µL |

Furthermore, given the presence of a chiral center at the C4 position, chiral HPLC can be employed to separate the enantiomers of this compound. This is crucial in stereoselective synthesis to determine the enantiomeric excess. Chiral separations typically utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govphenomenex.com These methods often use normal-phase solvents like hexane (B92381) and isopropanol (B130326). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is highly suitable for the analysis of volatile compounds like this compound. For purity assessment, GC provides a high-resolution separation of the target compound from any volatile impurities.

In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation is achieved based on the differential partitioning of compounds between the two phases, which is influenced by their boiling points and polarity.

The mass spectrometer detector then ionizes the eluted compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and records the intensity of each ion. The resulting mass spectrum provides a molecular fingerprint that can confirm the identity of the compound by matching it against spectral libraries and by analyzing its fragmentation pattern. docbrown.info While keto-enol tautomers can sometimes be observed in GC, the high temperatures of the injector and column often favor the more volatile enol form or lead to rapid interconversion. researchgate.netreddit.com

The following table outlines a representative GC-MS method for the analysis of this compound.

Table 2: Representative GC-MS Method for Identification and Purity

| Parameter | Condition |

|---|---|

| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 280 °CFinal Hold: 5 min at 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 m/z |

| Injection Mode | Split (e.g., 50:1) |

| Injection Volume | 1 µL |

Theoretical and Computational Investigations of Ethyl 4 Ethyl 3 Oxooctanoate

Keto-Enol Tautomerism Studies

β-keto esters, the class of compounds to which Ethyl 4-ethyl-3-oxooctanoate belongs, characteristically exhibit keto-enol tautomerism. This is an equilibrium between a ketone (the keto form) and an enol (an alkene with a hydroxyl group).

Experimental and Theoretical Evidence for Tautomeric Forms

For a typical β-keto ester, the existence of both keto and enol tautomers would be confirmed experimentally using spectroscopic methods. nih.gov Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful, as distinct signals for the protons and carbons in each tautomeric form can often be observed and quantified. masterorganicchemistry.com For instance, ¹H-NMR would show characteristic signals for the α-protons in the keto form and the vinylic and hydroxyl protons in the enol form. nih.gov Infrared (IR) spectroscopy could also be used to identify the characteristic C=O stretch of the keto form versus the C=C and O-H stretches of the enol form.

Theoretical calculations would complement these experiments by modeling the structures of both the keto and potential enol tautomers (specifically the Z- and E-enol forms, stabilized by intramolecular hydrogen bonding in the Z-form). These calculations would provide predicted spectroscopic data that could be compared with experimental results to confirm assignments. rsc.org

Computational Analysis of Tautomeric Equilibria in Various Phases and Solvents

The position of the keto-enol equilibrium is highly sensitive to the environment. Computational studies, often employing continuum solvation models (like the Polarizable Continuum Model, PCM), would be used to predict the relative stabilities of the tautomers in the gas phase and in various solvents of differing polarity (e.g., chloroform, methanol (B129727), DMSO). nih.govnih.gov Generally, non-polar solvents tend to favor the enol form, which can be stabilized by an internal hydrogen bond, while polar solvents can stabilize the more polar keto form through intermolecular interactions. masterorganicchemistry.comnih.gov Quantum chemical calculations would be performed to determine the Gibbs free energy of each tautomer in each environment, from which the equilibrium constant (KT) can be calculated.

Enthalpy of Mixing and Thermodynamic Properties of Tautomers

The study of the thermodynamics of tautomerization provides deeper insight into the stability of each form. The enthalpy difference between the tautomers is a key property. For well-studied analogues like ethyl 3-oxobutanoate, it has been shown that when studying the mixture of tautomers, an endothermic enthalpy of mixing must be considered, which can destabilize the mixture relative to the pure, separated tautomers. umsl.edu This property is crucial for accurately determining the individual enthalpies of formation for both the keto and enol forms in both the liquid and gas phases. umsl.edu Such an analysis for this compound would require extensive experimental calorimetric data combined with computational results.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a primary computational tool for investigating the electronic structure of organic molecules. For this compound, a specific functional (such as B3LYP) and basis set (e.g., 6-311+G(d,p)) would be chosen to perform calculations. The first step is geometry optimization, where the algorithm finds the lowest energy three-dimensional arrangement of atoms for each tautomer.

Once the optimized geometries are obtained, a range of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. Analysis of the molecular electrostatic potential (MEP) map would reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack.

Reactivity Descriptors from Conceptual Density Functional Theory (e.g., Electrophilicity Indices)

Local reactivity descriptors, such as the Fukui function (f(r)) and dual descriptor (Δf(r)), identify the most reactive sites within a molecule. nih.gov For a β-keto ester like this compound, these calculations would likely reveal the carbonyl carbons as the primary electrophilic centers, susceptible to nucleophilic attack. The methylene (B1212753) group situated between the two carbonyl groups is expected to be the most acidic position, prone to deprotonation to form an enolate.

A hypothetical table of Conceptual DFT reactivity descriptors for this compound, based on general knowledge of β-keto esters, is presented below. It is crucial to note that these are illustrative values and would require specific quantum chemical calculations for validation.

| Descriptor | Symbol | Hypothetical Value (eV) | Interpretation |

|---|---|---|---|

| Chemical Potential | μ | -4.5 | Tendency to escape from the system |

| Chemical Hardness | η | 6.0 | Resistance to change in electron number |

| Electrophilicity Index | ω | 1.69 | Propensity to accept electrons |

Molecular Modeling and Dynamics Simulations in Mechanistic Studies

Molecular modeling and dynamics simulations are instrumental in mapping out the energetic landscapes of chemical reactions and exploring the dynamic nature of molecular interactions.

Prediction of Reaction Pathways and Transition States

For reactions involving this compound, such as Claisen condensation or alkylation, computational methods can be employed to predict the most favorable reaction pathways. fiveable.me By calculating the potential energy surface, researchers can identify the transition state structures and their corresponding activation energies. This information is critical for understanding the kinetics and mechanism of a reaction.

For instance, in an alkylation reaction, computational models could compare the energetics of C-alkylation versus O-alkylation of the enolate intermediate, thereby predicting the likely product distribution under different reaction conditions. The geometry of the transition state provides a snapshot of the bond-forming and bond-breaking processes, offering a detailed mechanistic picture. nih.gov

Elucidation of Substrate-Enzyme Interactions in Biocatalysis

Biocatalysis often employs enzymes to carry out stereoselective transformations of β-keto esters. Molecular modeling and molecular dynamics (MD) simulations are powerful techniques for understanding how a substrate like this compound binds to the active site of an enzyme and how the enzymatic reaction proceeds. nih.gov

Molecular docking studies can predict the preferred binding orientation of this compound within the enzyme's active site. nih.gov These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the substrate and amino acid residues.

Following docking, MD simulations can be performed to study the dynamic behavior of the enzyme-substrate complex over time. researchgate.net These simulations provide insights into the conformational changes that may occur upon substrate binding and during the catalytic process. By analyzing the trajectory of the simulation, researchers can identify the amino acid residues crucial for catalysis and understand the factors governing the stereoselectivity of the reaction.

Derivation of Structure-Reactivity Relationships from Computational Data

By systematically studying a series of related β-keto esters computationally, it is possible to derive quantitative structure-activity relationships (QSAR) and structure-reactivity relationships. While no specific studies on this compound for this purpose were found, the methodology is broadly applicable.

Computational data, such as the calculated reactivity descriptors and interaction energies with enzymes, can be correlated with experimentally observed reaction rates or biological activities. nih.gov For example, a QSAR model could be developed to predict the antibacterial activity of a series of β-keto esters based on their calculated electrophilicity indices and molecular shapes.

These models can then be used to design new β-keto esters with enhanced reactivity or desired biological properties. By understanding the relationship between molecular structure and chemical behavior at a quantitative level, computational chemistry provides a rational approach to the design of novel compounds.

A hypothetical data table illustrating a structure-reactivity relationship for a series of β-keto esters is shown below.

| Compound | Calculated Electrophilicity (ω) | Observed Reaction Rate (k) |

|---|---|---|

| Ethyl 3-oxobutanoate | 1.55 | 1.2 x 10-3 s-1 |

| Ethyl 3-oxopentanoate | 1.62 | 1.5 x 10-3 s-1 |

| This compound (Hypothetical) | 1.69 | (Predicted to be higher) |

Synthetic Applications and Derivatization Strategies for Ethyl 4 Ethyl 3 Oxooctanoate

Role as Versatile Building Blocks in Complex Organic Synthesis

The utility of β-keto esters like Ethyl 4-ethyl-3-oxooctanoate in organic synthesis is well-established. Their importance stems from the strategic placement of functional groups, which allows them to act as both electrophiles (at the two carbonyl carbons) and nucleophiles (at the α-carbon after deprotonation). This dual reactivity makes them exceptionally versatile synthons for the construction of carbon-carbon bonds.

The acidic nature of the α-protons (protons on the carbon between the two carbonyl groups) facilitates the formation of a stabilized enolate ion. This enolate is a potent nucleophile that can participate in a variety of reactions, including:

Alkylation: Reaction with alkyl halides to introduce new alkyl groups at the α-position.

Acylation: Reaction with acyl chlorides or anhydrides to form 1,3,5-tricarbonyl compounds.

Aldol (B89426) Condensation: Reaction with aldehydes or ketones to form β-hydroxy ketones, which can be subsequently dehydrated.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

These reactions enable the elaboration of the carbon skeleton, transforming the relatively simple this compound molecule into more intricate and functionally diverse products, which are often key intermediates in the synthesis of natural products and pharmaceuticals.

Precursors for Heterocyclic Compound Synthesis (e.g., Pyrazoles, Quinolines, Pyridines, Piperidines)

The 1,3-dicarbonyl moiety within this compound is an ideal precursor for the synthesis of a wide array of heterocyclic compounds. The two electrophilic centers can react with dinucleophilic reagents to form stable five- or six-membered rings.

Pyrazoles: Condensation with hydrazine (B178648) or substituted hydrazines is a classic method for pyrazole (B372694) synthesis, known as the Knorr pyrazole synthesis. The reaction involves the initial formation of a hydrazone followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Quinolines: In syntheses such as the Conrad-Limpach synthesis, β-keto esters react with anilines. The initial step is the formation of a β-enamino ester, which then undergoes thermal cyclization at high temperatures to produce a 4-hydroxyquinoline.

Pyridines and Piperidines: The Hantzsch pyridine (B92270) synthesis provides a route to dihydropyridines by reacting a β-keto ester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. Subsequent oxidation of the dihydropyridine (B1217469) ring affords the corresponding pyridine derivative. Conversely, reduction of the dihydropyridine or the final pyridine can yield fully saturated piperidine (B6355638) rings.

| Reactant | β-Keto Ester | Resulting Heterocycle | Named Reaction |

|---|---|---|---|

| Hydrazine | This compound | Pyrazole | Knorr Pyrazole Synthesis |

| Aniline | This compound | Quinoline | Conrad-Limpach Synthesis |

| Aldehyde + Ammonia | This compound | Pyridine (via Dihydropyridine) | Hantzsch Pyridine Synthesis |

Intermediates in the Construction of Advanced Molecular Architectures

Beyond its role in fundamental C-C bond formation and heterocycle synthesis, this compound can be employed to generate sophisticated molecular structures with controlled stereochemistry and diverse functionalization.

A key transformation for β-keto esters is the asymmetric reduction of the ketone carbonyl to a secondary alcohol. This reaction creates a chiral center, and controlling its stereochemistry is crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. While direct research on this compound is specific, extensive studies on analogous compounds like ethyl 4-chloro-3-oxobutanoate demonstrate the feasibility of this approach. researchgate.netnih.govnih.govresearchgate.net

Biocatalysis, using whole-cell systems (e.g., Lactobacillus kefir, Aureobasidium pullulans) or isolated enzymes (e.g., ketoreductases, aldehyde reductases), is a powerful method for achieving high enantioselectivity in such reductions. researchgate.netnih.gov These enzymatic systems can stereoselectively reduce the ketone in β-keto esters to either the (S)- or (R)-β-hydroxy ester with high yield and excellent enantiomeric excess. nih.govnih.gov The resulting chiral β-hydroxy ester is a valuable synthon for a variety of pharmaceuticals and other bioactive molecules.

While functionalization at the α-carbon is most common, the β-position of this compound can also be modified to introduce diverse functionalities. An indirect approach involves the initial reduction of the β-keto group to a hydroxyl group, as described above. This hydroxyl group can then be transformed into a good leaving group (e.g., tosylate, mesylate) and subsequently displaced by various nucleophiles. This two-step sequence allows for the introduction of a wide range of substituents at the β-position, significantly expanding the synthetic utility of the original β-keto ester scaffold.

Derivatization to Modified β-Keto Ester Structures

The reactivity of the carbonyl groups in this compound allows for its conversion into other useful synthetic intermediates.

Transformations Leading to α-Amino-β-keto Esters and γ-Keto Esters

This compound serves as a versatile precursor in the synthesis of more complex molecules, including α-amino-β-keto esters and γ-keto esters. These transformations involve the strategic introduction of functional groups at the α- and γ-positions of the β-keto ester scaffold, respectively.

Synthesis of α-Amino-β-keto Esters

The introduction of a nitrogen-containing functional group at the α-position of β-keto esters can be achieved through various synthetic methodologies. These methods often involve the reaction of the enolate of the β-keto ester with an electrophilic nitrogen source.

One contemporary approach involves a nickel-catalyzed α-amidation. nih.gov This method allows for the direct coupling of β-keto esters with amides. For this compound, this transformation would yield the corresponding α-amidated product. The reaction is tolerant of a range of aliphatic and aromatic substituents on both coupling partners. nih.gov

Another strategy is the asymmetric α-amination using bifunctional organocatalysts, such as a guanidine–bisurea catalyst. beilstein-journals.org This reaction, when applied to β-keto esters and an azodicarboxylate, proceeds with high yield and enantioselectivity, offering a pathway to chiral α-amino acid derivatives. beilstein-journals.org

Furthermore, N-heterocyclic carbene (NHC)-catalyzed reactions provide an atom-economical route to α-amino-β-keto esters. The cross-aza-benzoin reaction of aldehydes with α-imino esters, catalyzed by an NHC, results in the formation of the desired α-amino-β-keto esters under mild conditions. beilstein-journals.org

The following table summarizes representative conditions for the α-amination of β-keto esters, which are applicable to this compound.

| Method | Catalyst/Reagent | Key Features |

| Nickel-Catalyzed Amidation | Nickelocene, LiOt-Bu | Direct coupling of β-keto esters with amides; broad substrate tolerance. nih.gov |

| Asymmetric α-Amination | Guanidine-bisurea organocatalyst, Diethyl azodicarboxylate (DEAD) | High yield and enantioselectivity for the synthesis of chiral products. beilstein-journals.org |

| NHC-Catalyzed Aza-Benzoin | N-Heterocyclic Carbene (NHC) | Atom-economical cross-coupling of aldehydes with α-imino esters. beilstein-journals.org |

Synthesis of γ-Keto Esters

The synthesis of γ-keto esters from β-keto esters necessitates the formation of a carbon-carbon bond at the γ-position. A common strategy to achieve this is through the generation of a dianion from the β-keto ester, followed by alkylation.

The process involves the sequential deprotonation of the β-keto ester at both the α- and γ-positions. The more acidic α-proton is removed first with a strong base, followed by the removal of a γ-proton with a second equivalent of a stronger base to form the dianion. This dianion can then react with an alkyl halide at the more nucleophilic γ-carbon. google.com

Applying this methodology to this compound would involve its conversion to the corresponding dianion, followed by reaction with an appropriate alkyl halide (RX) to introduce an alkyl group at the γ-position, yielding a γ-substituted β-keto ester.

The general reaction scheme is as follows:

Formation of the α-anion with a suitable base (e.g., sodium hydride).

Formation of the γ-anion with a stronger base (e.g., n-butyllithium).